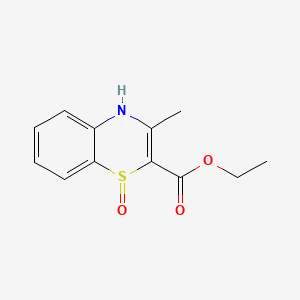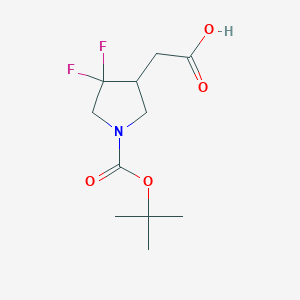
2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid” is a complex organic compound. The “Boc” in the name refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of “2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid” is complex due to the presence of the Boc group and the difluoropyrrolidinyl group. The Boc group consists of a carbamate structure, which is an ester derived from carbamic acid . The difluoropyrrolidinyl group contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The Boc group in “2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid” can be removed under acidic conditions . This process involves the formation of a tert-butyl cation, which can be quenched by a suitable trapping agent . The removal of the Boc group allows for further reactions with the amine group .作用機序
Target of Action
The boc group (tert-butyloxycarbonyl) is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The Boc group in the compound serves as a protecting group for amines, preventing them from undergoing unwanted reactions during synthesis . The Boc group can be added to amines under various conditions, and its removal can be achieved with strong acids such as trifluoroacetic acid . This interaction with its targets allows for transformations of other functional groups .
Biochemical Pathways
For instance, it could potentially affect the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The boc group’s stability under various conditions may influence the compound’s bioavailability.
Result of Action
The boc group’s role in protecting amines suggests that it may prevent unwanted reactions involving amines, thereby influencing the overall outcome of a given synthetic process .
Action Environment
The action of 2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid can be influenced by various environmental factors. For instance, the addition and removal of the Boc group can be achieved under specific conditions, such as the presence of certain bases or acids . Therefore, factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
The safety data sheet for a similar compound, (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
将来の方向性
The future directions for the use and study of “2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid” would depend on the specific research or industrial context. In general, there is ongoing interest in the development of new synthetic methods and applications for Boc-protected compounds . Further studies could also explore the properties and potential uses of the difluoropyrrolidinyl group.
特性
IUPAC Name |
2-[4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(4-8(15)16)11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHFYVFPPURWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[5-butan-2-ylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2900046.png)
![benzyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2900049.png)

![3-(2-chloro-6-fluorophenyl)-9-isopentyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2900051.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide](/img/structure/B2900053.png)
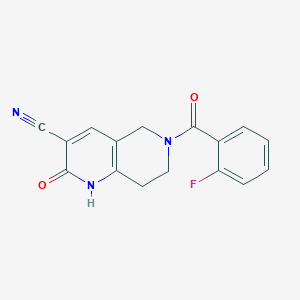
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2900056.png)
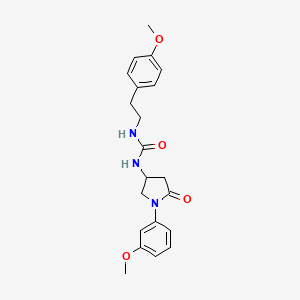
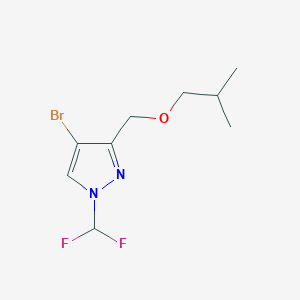
![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2900060.png)
